Cas no 321998-82-7 (2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine)

2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine structure
321998-82-7 structure
Product name:2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine
CAS No:321998-82-7
MF:C13H10N4O
MW:238.244701862335
MDL:MFCD01443797
CID:1071297
PubChem ID:2764389

2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(1H-Pyrazol-3-yl)phenoxy)pyrimidine
    • 2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine
    • WMA99882
    • MFCD01443797
    • SCHEMBL14027249
    • 8N-020
    • 2-[4-(1H-pyrazol-5-yl)phenoxy]pyrimidine
    • AW7
    • 2-[4-(1H-pyrazol-3-yl)phenoxy]pyrimidine, AldrichCPR
    • 2-[4-(1~{H}-pyrazol-3-yl)phenoxy]pyrimidine
    • AKOS005071311
    • 321998-82-7
    • 2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine
    • MDL: MFCD01443797
    • Inchi: InChI=1S/C13H10N4O/c1-7-14-13(15-8-1)18-11-4-2-10(3-5-11)12-6-9-16-17-12/h1-9H,(H,16,17)
    • InChI Key: DUEUESIXAVJTRZ-UHFFFAOYSA-N
    • SMILES: C1=CN=C(N=C1)OC2=CC=C(C=C2)C3=NNC=C3

Computed Properties

  • Exact Mass: 238.08546096g/mol
  • Monoisotopic Mass: 238.08546096g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 63.7Ų
  • XLogP3: 2

Experimental Properties

  • Melting Point: 139-141°C

2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn
  • HazardClass:IRRITANT

2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
P847098-2.5g
2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine
321998-82-7
2.5g
$ 365.00 2022-06-03
Matrix Scientific
045629-1g
2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine, >95%
321998-82-7 >95%
1g
$454.00 2023-09-06
A2B Chem LLC
AF58449-10mg
2-[4-(1H-PYRAZOL-3-YL)PHENOXY]PYRIMIDINE
321998-82-7 >95%
10mg
$240.00 2024-04-20
A2B Chem LLC
AF58449-1mg
2-[4-(1H-PYRAZOL-3-YL)PHENOXY]PYRIMIDINE
321998-82-7 >95%
1mg
$201.00 2024-04-20
A2B Chem LLC
AF58449-5g
2-[4-(1H-PYRAZOL-3-YL)PHENOXY]PYRIMIDINE
321998-82-7 >95%
5g
$1919.00 2024-04-20
A2B Chem LLC
AF58449-500mg
2-[4-(1H-PYRAZOL-3-YL)PHENOXY]PYRIMIDINE
321998-82-7 >95%
500mg
$392.00 2024-04-20
A2B Chem LLC
AF58449-25g
2-[4-(1H-PYRAZOL-3-YL)PHENOXY]PYRIMIDINE
321998-82-7 >95%
25g
$7240.00 2024-04-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
045629-1g
2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine
321998-82-7 >95%
1g
7379.0CNY 2021-07-05
TRC
P847098-500mg
2-[4-(1H-Pyrazol-3-yl)phenoxy]pyrimidine
321998-82-7
500mg
$ 95.00 2022-06-03
Chemenu
CM309435-1g
2-(4-(1H-Pyrazol-3-yl)phenoxy)pyrimidine
321998-82-7 95%
1g
$637 2021-08-18

Additional information on 2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine

Comprehensive Overview of 2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine (CAS No. 321998-82-7): Properties, Applications, and Research Insights

2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine (CAS No. 321998-82-7) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. This compound belongs to the class of pyrimidine derivatives, which are widely recognized for their role in drug discovery and material science. The presence of both pyrazole and pyrimidine moieties in its structure makes it a promising candidate for targeting various enzymatic pathways.

In recent years, the demand for heterocyclic compounds like 2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine has surged, driven by their applications in developing kinase inhibitors and anticancer agents. Researchers are particularly interested in its potential to modulate protein-protein interactions, a hot topic in precision medicine. The compound's molecular weight and solubility properties also make it suitable for formulation in drug delivery systems, aligning with the growing trend of nanomedicine.

From a synthetic chemistry perspective, CAS No. 321998-82-7 is often synthesized via cross-coupling reactions, a method frequently discussed in green chemistry forums due to its efficiency and reduced environmental impact. Its crystal structure has been characterized using X-ray diffraction, revealing insights into its hydrogen bonding patterns and thermodynamic stability. These properties are critical for optimizing its performance in high-throughput screening assays.

The compound's relevance extends to agricultural chemistry, where it is explored as a precursor for crop protection agents. With the increasing focus on sustainable farming, researchers are investigating its potential to replace traditional pesticides with lower environmental persistence. This aligns with global initiatives like the European Green Deal, which emphasizes reducing chemical footprints in agriculture.

In the context of computational chemistry, 2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine has been modeled using molecular docking simulations to predict its binding affinity with various biological targets. Such studies are frequently cited in AI-driven drug discovery platforms, reflecting the intersection of cheminformatics and machine learning. This synergy is a trending topic in pharmaceutical innovation.

Safety and regulatory compliance are also key considerations for this compound. While it is not classified as a hazardous substance, proper handling protocols are recommended to ensure workplace safety. Its ecotoxicological profile is currently under study, addressing concerns raised by environmental health advocates. These aspects are crucial for its adoption in industrial applications.

Market analysts highlight the growing patent filings around pyrimidine-based compounds, with CAS No. 321998-82-7 frequently appearing in intellectual property databases. This trend underscores its commercial viability, particularly in biopharmaceutical sectors. Investors are keen on such molecules due to their potential for blockbuster drug development.

In summary, 2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine represents a versatile scaffold with multidisciplinary applications. Its study bridges gaps between academic research and industrial innovation, making it a compound of enduring interest in the scientific community.

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(CAS:321998-82-7)2-4-(1H-Pyrazol-3-yl)phenoxypyrimidine
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